1,5-Dihydroxypentane-1,5-disulfonic acid

Description

Historical Context of Aliphatic Disulfonic Acid Chemistry

The study of organosulfur compounds dates back to the 19th century, with significant advancements in the understanding of their structure and reactivity. nih.gov Early work focused on the isolation and characterization of naturally occurring sulfur-containing molecules and the development of synthetic methods for creating carbon-sulfur bonds. The sulfonation of aromatic compounds, such as the preparation of naphthalene-1,5-disulfonic acid, known as Armstrong's acid, was a significant area of research. wikipedia.orgchemicalbook.com

The development of synthetic routes to aliphatic sulfonic acids followed, with various methods being explored. These included the oxidation of thiols and the reaction of alkyl halides with sulfite (B76179) salts. nih.gov The preparation of α,ω-disulfonic acids, where sulfonic acid groups are present at both ends of an aliphatic chain, became an area of interest for their potential as crosslinking agents and in the synthesis of polymers. The reaction of aldehydes with bisulfite to form α-hydroxy sulfonic acids has been a known reaction for many years and serves as the fundamental chemistry for the synthesis of 1,5-dihydroxypentane-1,5-disulfonic acid from glutaraldehyde (B144438). researchgate.net

Structural Features and Chemical Classification of this compound

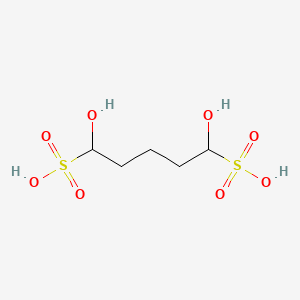

This compound is classified as an aliphatic, dihydroxy, disulfonic acid. Its structure consists of a central five-carbon aliphatic chain. At both the C1 and C5 positions, there is a hydroxyl group and a sulfonic acid group attached to the same carbon atom, forming α-hydroxy sulfonic acid moieties.

The key structural features are:

Aliphatic Backbone: A flexible five-carbon chain.

α-Hydroxy Sulfonic Acid Groups: The presence of a hydroxyl and a sulfonic acid group on the same terminal carbon atoms. This functionality is a result of the nucleophilic addition of bisulfite to the aldehyde groups of glutaraldehyde.

High Polarity: The two sulfonic acid groups and two hydroxyl groups make the molecule highly polar and likely water-soluble.

Below is a data table summarizing some of the known properties of the disodium (B8443419) salt of this compound, which is the commercially available form, often referred to as glutaraldehyde bis(sodium bisulfite). chemnet.comnordmann.global

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Disodium Salt) | C₅H₁₀Na₂O₈S₂ | chemnet.com |

| Molecular Weight (Disodium Salt) | 308.24 g/mol | chemnet.com |

| Appearance | White crystalline powder | nih.gov |

| Melting Point | >300 °C (decomposes) | chemnet.com |

| Solubility | Soluble in water | nih.gov |

Contemporary Research Significance and Scope for this compound

The contemporary research interest in this compound stems from its role as the stable adduct of glutaraldehyde. This has led to its investigation in several areas:

Inactivation of Glutaraldehyde: Glutaraldehyde is a potent biocide and sterilizing agent, but its disposal raises environmental concerns. The reaction with sodium bisulfite to form this compound is an effective method to neutralize glutaraldehyde's microbiocidal activity, rendering it less toxic and more biodegradable. nih.gov

Leather Tanning: Glutaraldehyde is used as a tanning agent to crosslink collagen fibers in leather production. acs.org The use of its bisulfite adduct is explored as a way to control the tanning process and potentially reduce the environmental impact associated with traditional chrome tanning. epa.govchemspider.com

Textile Industry: In the textile industry, glutaraldehyde is used as a crosslinking agent to impart wrinkle resistance to cotton fabrics. The use of the bisulfite adduct can be a part of formaldehyde-free finishing processes. researchgate.net

Polymer Chemistry: The difunctional nature of this compound, with its two hydroxyl and two sulfonic acid groups, makes it a candidate for use as a crosslinking agent or a monomer in the synthesis of specialty polymers. The sulfonic acid groups can introduce ion-exchange properties and improve the thermal stability of materials.

Chelating Agent: Disulfonic acids, such as 1,2-dihydroxybenzene-3,5-disulfonate (Tiron), are known to be effective chelating agents for metal ions. nih.gov The structure of this compound suggests it may also possess metal-chelating properties, which could be an area for future research in fields like water treatment or as a stabilizer in various formulations. nouryon.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

69588-14-3 |

|---|---|

Molecular Formula |

C5H12O8S2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

1,5-dihydroxypentane-1,5-disulfonic acid |

InChI |

InChI=1S/C5H12O8S2/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13) |

InChI Key |

YVGZCLMIVQGEPB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(O)S(=O)(=O)O)CC(O)S(=O)(=O)O |

physical_description |

Pale yellow liquid, water soluble; [MSDSonline] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 1,5 Dihydroxypentane 1,5 Disulfonic Acid

Established Synthetic Routes

The most well-documented method for preparing 1,5-dihydroxypentane-1,5-disulfonic acid is through the direct reaction of glutaraldehyde (B144438) with a bisulfite salt, typically sodium bisulfite. nih.govechemi.com This reaction forms the basis of the compound's synthesis and has been studied in the context of neutralizing the biocidal activity of glutaraldehyde. nih.gov

Mechanistic Studies of Glutaraldehyde and Bisulfite Addition Reaction

The formation of this compound proceeds via a nucleophilic addition mechanism, which is characteristic of the reaction between aldehydes and bisulfite ions. quora.comyoutube.com The carbon atoms of the two aldehyde groups in glutaraldehyde are electrophilic, making them susceptible to attack by the nucleophilic sulfur atom of the bisulfite ion (HSO₃⁻).

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The sulfur atom of the bisulfite ion acts as the nucleophile and attacks the electrophilic carbonyl carbon of one of the aldehyde groups in glutaraldehyde. This leads to the formation of a tetrahedral intermediate with a negatively charged oxygen atom (an alkoxide) and a sulfonic acid group attached to the same carbon.

Proton Transfer: A proton is transferred to the negatively charged oxygen atom. In an aqueous solution of sodium bisulfite, this proton is likely sourced from a water molecule or another bisulfite ion. This step results in the formation of a hydroxyl group.

Second Addition: The process is repeated at the second aldehyde group on the other end of the pentane (B18724) chain, leading to the final product, this compound.

The reaction is reversible and pH-dependent. quora.comgoogle.com The equilibrium can be shifted towards the reactants (glutaraldehyde and bisulfite) by the addition of either acid or base, a principle that is sometimes utilized in the purification of aldehydes. quora.com

Process Optimization and Yield Enhancement Strategies

While specific, dedicated studies on the optimization and yield enhancement for the synthesis of pure this compound are not extensively published, insights can be drawn from studies focused on the neutralization of glutaraldehyde.

A key factor in driving the reaction to completion is the molar ratio of the reactants. Research on the inactivation of glutaraldehyde has shown that a complete reaction, and thus a high yield of the bisulfite adduct, is achieved at a molar ratio of 2.2:1 of sodium bisulfite to glutaraldehyde. nih.gov This suggests that a slight excess of the bisulfite reagent is necessary to ensure both aldehyde groups react.

The pH of the reaction medium is another critical parameter. The nucleophilicity of the bisulfite ion is pH-dependent. While specific optimal pH ranges for this particular reaction are not detailed in the available literature, the reaction is known to be influenced by pH. google.com Careful control of pH would be essential to maximize the reaction rate and the stability of the resulting product.

The product, often formed as a white crystalline solid, can be isolated from the reaction mixture. Purification strategies could involve recrystallization to remove any unreacted starting materials or by-products.

Table 1: Factors Influencing the Synthesis of this compound

| Parameter | Influence on Synthesis | Notes |

| Molar Ratio (Bisulfite:Glutaraldehyde) | A molar ratio of 2.2:1 or higher is recommended to ensure complete conversion of glutaraldehyde. nih.gov | An excess of bisulfite shifts the equilibrium towards the product side. |

| pH | The rate of reaction is pH-dependent. google.com | Optimal pH needs to be determined to maximize the rate and yield. |

| Temperature | Not specified in literature, but typically these reactions are carried out at or below room temperature. | Exothermic nature of the reaction may require cooling. |

| Solvent | The reaction is typically carried out in water where sodium bisulfite is soluble. | The product is a water-soluble sodium salt. |

Exploration of Novel Synthetic Methodologies

The development of greener and more sustainable chemical processes is a major focus of modern chemistry. While specific research into "green" synthesis of this compound is limited, principles can be applied from related fields.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would involve considerations such as:

Atom Economy: The addition reaction itself has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

Safer Solvents: Water is already the conventional solvent for this reaction, which is considered a green solvent.

Energy Efficiency: Investigating the reaction at ambient temperature to reduce energy consumption would be a key aspect.

Research into the atmospheric chemistry of a related compound, hydroxymethanesulfonate (HMS), formed from formaldehyde (B43269) and bisulfite, provides insights into its formation under environmentally relevant conditions. acs.orgcopernicus.orgresearchgate.netnih.gov These studies, while not focused on synthesis, highlight the spontaneous nature of such reactions in aqueous environments.

Bio-Catalytic and Enzymatic Approaches for Structural Analogues

There is currently no available scientific literature describing the use of bio-catalytic or enzymatic methods for the synthesis of this compound or its close structural analogues. However, the broader field of biocatalysis is continually expanding. In principle, enzymes could be explored for the selective oxidation of a suitable precursor to glutaraldehyde, or potentially for the catalysis of the sulfonation step, although the latter is less common. The enzymatic synthesis of other complex molecules, such as deoxyribonucleic acid, demonstrates the potential for precise, enzyme-controlled chemical transformations. nih.gov

Chemical Derivatization and Functional Group Interconversions

The chemical reactivity of this compound is not extensively documented in the scientific literature. However, based on its structure, potential derivatization reactions can be postulated. The two hydroxyl groups and two sulfonic acid groups offer sites for further chemical modification.

For instance, the hydroxyl groups could potentially undergo esterification or etherification reactions under appropriate conditions. The sulfonic acid groups are strong acids and will readily form salts. Their conversion to other functional groups, such as sulfonyl chlorides or sulfonamides, would likely require harsh reaction conditions that might affect the stability of the rest of the molecule.

The reversibility of the formation reaction itself can be considered a functional group interconversion, allowing for the regeneration of the aldehyde from the bisulfite adduct. quora.com This property is a key feature of bisulfite addition compounds with aldehydes.

Reactions at the Sulfonic Acid Moieties

The sulfonic acid groups (-SO₃H) are strong acidic centers and key sites for chemical derivatization. General organic chemistry principles indicate that sulfonic acids can be converted into more reactive intermediates, such as sulfonyl chlorides, which then serve as precursors for a variety of other functional groups.

The conversion of sulfonic acids to sulfonyl chlorides is a common transformation, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net More modern and milder methods have also been developed, such as the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under solvent-free conditions at room temperature. lookchem.com This method has been shown to be effective for a wide range of aromatic and aliphatic sulfonic acids. lookchem.com Another approach involves the use of cyanuric chloride as an alternative to oxalyl chloride. nih.gov

Once formed, the sulfonyl chloride derivative of this compound could theoretically be reacted with various nucleophiles. For example, reaction with amines would lead to the corresponding sulfonamides, while reaction with alcohols would yield sulfonate esters. wikipedia.orgprinceton.edu

Table 1: General Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Conditions | Reference |

| Thionyl chloride (SOCl₂) | Varies, often with heating | researchgate.net |

| Phosphorus oxychloride (POCl₃) | Varies, often with heating | researchgate.net |

| TAPC | Solvent-free, room temperature | lookchem.com |

| Cyanuric chloride | Mild conditions | nih.gov |

Transformations Involving the Hydroxyl Groups

The two hydroxyl (-OH) groups in this compound are also amenable to a range of chemical modifications, with esterification being a primary example. The protection of hydroxyl groups as esters is a common strategy in organic synthesis. highfine.com This can be achieved by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. highfine.com

The selective esterification of alcohols in the presence of other functional groups is a key challenge. In the context of a molecule containing both hydroxyl and sulfonic acid groups, the strong acidity of the sulfonic acid moieties could potentially interfere with or catalyze the esterification of the hydroxyl groups.

Selective Functionalization Strategies

The presence of two distinct and reactive functional groups in this compound necessitates the use of selective functionalization strategies to modify one group while leaving the other intact. This typically involves the use of protecting groups.

Protection of Sulfonic Acid Groups:

To perform reactions on the hydroxyl groups, the sulfonic acid moieties may need to be protected. Sulfonic acids can be protected as sterically hindered esters, such as isopropyl (iPr) or neopentyl (Neo) esters. nih.gov These protecting groups can be introduced and later removed under specific conditions, allowing for the manipulation of other parts of the molecule. nih.govgoogle.com For example, isopropyl sulfonate esters are reported to be labile to trifluoroacetic acid (TFA). nih.gov

Protection of Hydroxyl Groups:

Conversely, to carry out reactions at the sulfonic acid sites, the hydroxyl groups may require protection. Hydroxyl groups are commonly protected as ethers or esters. libretexts.org For diols, cyclic acetals and ketals are effective protecting groups. highfine.com The choice of protecting group is critical and must be stable to the conditions required for the subsequent reactions on the sulfonic acid groups.

The successful synthesis of derivatives of this compound hinges on the careful selection of reaction conditions and, where necessary, the strategic use of protecting groups to achieve the desired selective transformations.

Table 2: Common Protecting Groups for Relevant Functional Groups

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions | Reference |

| Sulfonic Acid | Isopropyl (iPr) ester | Isopropanol, coupling agent | Trifluoroacetic acid (TFA) | nih.gov |

| Sulfonic Acid | Neopentyl (Neo) ester | Neopentyl alcohol, coupling agent | Strong acid, heat | nih.gov |

| Hydroxyl | Phenylmethyl ether | Benzyl bromide, base | Catalytic hydrogenation | libretexts.org |

| Hydroxyl | Trimethylsilyl (TMS) ether | Trimethylsilyl chloride, base | Mild acid hydrolysis | libretexts.org |

| Diol | Acetal/Ketal | Aldehyde/Ketone, acid catalyst | Aqueous acid | highfine.com |

Advanced Spectroscopic and Chromatographic Characterization of 1,5 Dihydroxypentane 1,5 Disulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For 1,5-dihydroxypentane-1,5-disulfonic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a ¹H NMR spectrum, the protons of this compound are expected to exhibit distinct signals. The protons on the carbons bearing both a hydroxyl and a sulfonic acid group (C1 and C5) would appear as a multiplet. The methylene (B1212753) groups of the pentane (B18724) chain would also present as multiplets. Specifically, the methylene groups adjacent to the sulfonate groups are anticipated to show a characteristic AA'XX' pattern. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts would be influenced by the electronegative oxygen and sulfur atoms of the hydroxyl and sulfonic acid groups.

Due to the limited availability of direct experimental NMR data for the free acid, the following table presents predicted chemical shifts based on known values for similar structures and the influence of the functional groups. The actual experimental values may vary depending on the solvent and concentration. washington.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1, H-5 | ~4.0 - 4.5 (multiplet) | C-1, C-5 |

| H-2, H-4 | ~1.5 - 2.0 (multiplet) | C-2, C-4 |

| H-3 | ~1.3 - 1.8 (multiplet) | C-3 |

| OH | Variable, broad | |

| SO₃H | Variable, broad |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its hydroxyl and sulfonic acid moieties.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. The S=O stretching vibrations of the sulfonic acid group would give rise to strong absorption bands, typically in the range of 1300-1350 cm⁻¹ and 1120-1200 cm⁻¹. researchgate.netaip.org The C-S stretching vibration may also be observable. rsc.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonate group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| S=O | Asymmetric Stretching | 1300-1350 |

| S=O | Symmetric Stretching | 1120-1200 |

| S-O | Stretching | 1000-1100 |

| C-O | Stretching | 1000-1100 |

It is important to note that the IR spectra of sulfonic acids can sometimes resemble those of their salts due to hydration. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be suitable for generating gas-phase ions.

The molecular weight of the disodium (B8443419) salt of this compound is 308.24 g/mol . sigmaaldrich.com The free acid would therefore have a molecular weight of approximately 264.27 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 263.

The fragmentation of organosulfates in tandem MS (MS/MS) experiments often involves the loss of SO₃ (80 Da) or HSO₃⁻ (81 Da). researchgate.net Therefore, key fragment ions for this compound could include those corresponding to the loss of one or both sulfonic acid groups.

Table 3: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (Predicted) | Description |

| [M-H]⁻ | ~263 | Deprotonated molecule |

| [M-H-SO₃]⁻ | ~183 | Loss of sulfur trioxide |

| [M-H-H₂SO₃]⁻ | ~181 | Loss of sulfurous acid |

| [M-2H-2SO₃]²⁻ | ~51.5 | Doubly charged ion after loss of two SO₃ |

It is noteworthy that the thermal instability of some organosulfates can pose challenges for mass spectrometric analysis. pnas.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.

A reverse-phase HPLC method has been described for the analysis of the disodium salt of this compound. sielc.com This method can be adapted for the free acid. For mass spectrometry-compatible applications, volatile mobile phase additives like formic acid are recommended. sielc.com The use of ion-pair reagents in the mobile phase can also be effective for the analysis of sulfonate surfactants. researchgate.net

Table 4: Exemplary HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with a suitable acidic modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound or its simple salts. However, studies on other sulfonic acids have shown that they can form crystalline salts with various counterions. acs.org The sulfonic acid group is known to participate in hydrogen bonding, which would play a crucial role in the crystal packing of this compound. Obtaining suitable crystals of this compound would be a prerequisite for its crystallographic analysis.

Mechanistic Studies and Reactivity Profiling of 1,5 Dihydroxypentane 1,5 Disulfonic Acid

Investigation of Acid-Base Properties and Protonation Equilibria

1,5-Dihydroxypentane-1,5-disulfonic acid is a strong Brønsted acid characterized by the presence of two sulfonic acid (-SO₃H) groups and two hydroxyl (-OH) groups. The sulfonic acid groups are highly acidic, with pKa values significantly lower than corresponding carboxylic acids, making them strong proton donors in aqueous solutions. wikipedia.orglibretexts.orglibretexts.org The acidity of sulfonic acids is such that they are considered to be approximately a million times stronger than their carboxylic acid counterparts. wikipedia.org For instance, p-Toluenesulfonic acid and methanesulfonic acid have reported pKa values of -2.8 and -1.9, respectively. wikipedia.org

The protonation equilibria of this compound in an aqueous medium involve the stepwise dissociation of protons from the two sulfonic acid groups. As a diprotic acid with what are presumed to be two identical and independent protonation sites, its dissociation can be described by two macroscopic equilibrium constants, K₁ and K₂. researchgate.net The first proton is lost from one of the -SO₃H groups, a process characterized by a very low pKa value (pKa₁), indicative of strong acidity. researchgate.net The second proton dissociation from the other -SO₃H group is characterized by a slightly higher pKa value (pKa₂), influenced by the electrostatic repulsion from the already formed sulfonate anion. researchgate.net The hydroxyl groups, in contrast, are much weaker acids and would only deprotonate under strongly basic conditions.

The pKa values for the sulfonic acid groups are significantly influenced by their molecular environment. researchgate.net For this compound, the aliphatic pentane (B18724) chain separates the two acidic centers. This separation minimizes the electrostatic interaction between the two sulfonate groups, meaning the difference between pKa₁ and pKa₂ is expected to be smaller than in aromatic disulfonic acids where the groups are closer. researchgate.net Based on values for analogous aliphatic sulfonic acids, the pKa values are estimated to be in the strongly acidic range. wikipedia.orgresearchgate.net

Table 1: Estimated Aqueous pKa Values for this compound at 25°C

| Dissociation Step | Functional Group | Estimated pKa |

| pKa₁ | R-SO₃H → R-SO₃⁻ + H⁺ | ~ -2.0 |

| pKa₂ | ⁻O₃S-R-SO₃H → ⁻O₃S-R-SO₃⁻ + H⁺ | ~ -1.5 |

| pKa₃ | R-OH → R-O⁻ + H⁺ | ~ 16 |

| pKa₄ | HO-R-OH → ⁻O-R-O⁻ + 2H⁺ | > 16 |

Note: These values are estimations based on known data for similar aliphatic sulfonic acids and diols. Actual experimental values may vary.

Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations

The chemical transformations of this compound primarily involve reactions of its sulfonic acid and hydroxyl functional groups. Key reactions include esterification, desulfonation, and oxidation/dehydrogenation of the alcohol groups.

Esterification: The sulfonic acid groups can react with alcohols to form sulfonate esters, while the hydroxyl groups can react with carboxylic acids to form carboxylate esters. The esterification of sulfonic acids with alcohols is a significant reaction. rsc.org Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different mechanistic pathways, such as Sₙ1 or Sₙ2 mechanisms, with the Sₙ1 pathway showing a low activation barrier through a sulfonylium cation intermediate. rsc.org The reaction is generally reversible. wikipedia.org

Desulfonation: The reverse of the sulfonation reaction, desulfonation, can occur under specific conditions, typically in dilute hot aqueous acid. wikipedia.orgyoutube.com For aromatic sulfonic acids, kinetic studies have shown a primary kinetic isotope effect, indicating that proton transfer is the rate-controlling step. While less common for aliphatic sulfonic acids, this transformation is a potential equilibrium process.

Thermodynamics: The sulfonation process to form sulfonic acids is generally thermodynamically favorable, with negative Gibbs free energy (ΔG) values. sapub.org For example, the sulfonation of various alkylbenzenes shows ΔG values ranging from –185 to –235 kJ/mol. sapub.org The reverse reaction, desulfonation, would therefore be thermodynamically unfavorable under standard conditions. The enthalpy of formation for the parent sulfonic acid (HS(=O)₂(OH)) has been determined to be -494.6 ± 1.4 kJ/mol at 298.15 K, indicating significant stability. anl.gov

Table 2: Representative Kinetic and Thermodynamic Parameters for Potential Reactions

| Reaction Type | Reactants | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy (ΔG°) (kJ/mol) | Key Findings |

| Sulfonic Acid Esterification | R-SO₃H + R'-OH | Low to Moderate (e.g., Sₙ1 barrier ~25 kJ/mol) rsc.org | Slightly Unfavorable (e.g., +23.4 for methyl methanesulfonate) rsc.org | Reaction proceeds readily via a sulfonylium cation intermediate. rsc.org |

| Desulfonation (Aromatic) | Ar-SO₃H + H₂O | High | Positive | Reversible reaction favored by dilute, hot acidic conditions. wikipedia.org |

| Alcohol Oxidation | R-CH₂OH → R-CHO | Catalyst Dependent | Catalyst Dependent | Can be selectively oxidized to aldehydes or further to carboxylic acids. rsc.org |

Exploration of Catalytic Roles and Mediated Reactions

Due to their strong acidity, sulfonic acids are widely used as acid catalysts in organic chemistry. wikipedia.orgmdpi.commdpi.com this compound can function as a homogeneous acid catalyst. Its bifunctional nature, possessing both acidic sites and a flexible hydrocarbon backbone, could offer unique catalytic properties.

Acid-Catalyzed Reactions: As a strong Brønsted acid, it can catalyze a variety of reactions, including:

Esterification: Catalyzing the reaction between carboxylic acids and alcohols. mdpi.com

Hydrolysis: Catalyzing the cleavage of esters and acetals.

Acylations: Acting as a catalyst in Friedel-Crafts acylation reactions. nih.gov

Aldol Condensations: The acid can catalyze the condensation of aldehydes and ketones. nih.gov

The catalytic activity stems from the ability of the sulfonic acid to donate a proton to a substrate, thereby activating it for subsequent reaction. mdpi.com For instance, in Fisher esterification, the proton adds to the carboxylic acid, making it a more reactive electrophile. mdpi.com The use of sulfonic acids as catalysts is often considered a greener alternative to mineral acids like sulfuric acid. mdpi.com When functionalized onto solid supports, sulfonic acid catalysts are efficient, sustainable, and versatile for producing various valuable chemicals. mdpi.com

Table 3: Potential Catalytic Applications

| Reaction Type | Substrates | Product(s) | Catalytic Role |

| Fischer Esterification | Acetic Acid + Ethanol | Ethyl Acetate (B1210297) + Water | Protonates the carboxylic acid, activating the carbonyl group for nucleophilic attack by the alcohol. mdpi.com |

| Acetal Hydrolysis | 1,1-Diethoxyethane + Water | Acetaldehyde + Ethanol | Protonates an ether oxygen, facilitating the cleavage of a C-O bond. |

| Alkene Hydration | Ethene + Water | Ethanol | Protonates the double bond to form a carbocation intermediate, which is then attacked by water. |

Solvent Effects and Reaction Medium Influence on Reactivity

The reactivity and equilibrium position of this compound are significantly influenced by the solvent and reaction medium. The choice of solvent affects its acid-base properties, the stability of intermediates, and the rates of chemical transformations. youtube.com

Acid-Base Equilibria: In polar protic solvents like water, the sulfonic acid groups will be fully deprotonated due to the solvent's ability to solvate the resulting ions effectively. youtube.com The "leveling effect" of water means that any acid stronger than H₃O⁺ will essentially react with the solvent to form H₃O⁺. youtube.com In less polar or aprotic solvents, the acidity can be modulated. In solvents with low basicity, such as those containing TFSI⁻ or BF₄⁻ anions, the ionization of sulfonic acids may not be observed. mdpi.com The pH of the medium is a critical factor; changes in pH will alter the protonation state of the molecule, affecting its charge and interaction with other species. acs.org

Reaction Kinetics: Solvent polarity can dramatically alter reaction rates. For reactions proceeding through charged intermediates, such as the Sₙ1 esterification involving a sulfonylium cation, polar solvents are generally preferred as they stabilize the charged transition state and intermediate, thus accelerating the reaction. rsc.org Conversely, for reactions where charge is dispersed in the transition state, less polar solvents might be favorable. Computational studies on sulfonic acid esterification have shown that while solvent effects can be present, they are not always significant for certain mechanisms where the relative Gibbs free energies in the gas phase and solution are similar. rsc.org

Table 4: Influence of Solvent Type on Reactivity

| Solvent Type | Dielectric Constant (ε) | Expected Effect on Acid Dissociation | Impact on Sₙ1-type Reactions |

| Water (Polar Protic) | ~80 | High dissociation (Leveling Effect) youtube.com | Stabilizes charged intermediates, accelerating the reaction. |

| Ethanol (Polar Protic) | ~25 | Moderate to high dissociation | Generally promotes the reaction, but less effectively than water. |

| Acetonitrile (B52724) (Polar Aprotic) | ~37 | Moderate dissociation | Can stabilize charged species. |

| Dichloromethane (Nonpolar Aprotic) | ~9 | Low dissociation (ion-pairing likely) | Slows down reactions with charged intermediates. |

Theoretical and Computational Chemistry of 1,5 Dihydroxypentane 1,5 Disulfonic Acid

Electronic Structure and Bonding Analysis via Quantum Mechanics

The electronic structure of 1,5-dihydroxypentane-1,5-disulfonic acid is defined by its constituent functional groups: a central five-carbon alkane chain, two terminal hydroxyl (-OH) groups, and two terminal sulfonic acid (-SO₃H) groups, with the hydroxyl and sulfonic acid groups attached to the same carbon atoms (C1 and C5). Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a standard approach to investigate the optimized molecular geometry, bond lengths, bond angles, and electronic charge distribution. nih.govnih.gov Such methods have been successfully applied to study related molecules, including other sulfonic acids and functionalized alkanes. royalsocietypublishing.orgresearchgate.netresearchgate.net

The molecule features a complex network of covalent bonds. The pentane (B18724) backbone consists of single carbon-carbon bonds. Each terminal carbon is bonded to a sulfur atom of a sulfonic acid group and an oxygen atom of a hydroxyl group. The sulfonic acid group itself contains two sulfur-oxygen double bonds (S=O) and one sulfur-oxygen single bond (S-OH). The high electronegativity of the oxygen atoms results in significant bond polarity, particularly for the S=O and O-H bonds, making these sites highly reactive and capable of forming strong hydrogen bonds.

The distribution of electron density, calculable through methods like Mulliken population analysis, would show a high concentration of negative charge around the oxygen atoms of the sulfonic acid and hydroxyl groups, while the hydrogen atoms of the hydroxyl and sulfonic acid groups, and the carbon atoms attached to these electronegative groups, would exhibit a partial positive charge. This charge distribution is critical in determining the molecule's acidity, solubility, and intermolecular interactions.

Table 1: Predicted Bond Lengths and Angles for this compound Based on theoretical calculations and data from analogous molecules.

| Bond/Angle | Type | Predicted Value | Notes |

| C-C | Single | ~1.54 Å | Typical alkane C-C bond length. |

| C-H | Single | ~1.09 Å | Standard C-H bond in an aliphatic chain. |

| C-S | Single | ~1.82 Å | Influenced by adjacent electronegative groups. Studies on methanesulfonic acid provide comparable values. royalsocietypublishing.org |

| S=O | Double | ~1.45 Å | Shorter and stronger than the S-OH single bond. |

| S-OH | Single | ~1.60 Å | Longer than the S=O bond. |

| C-OH | Single | ~1.43 Å | Typical C-O single bond length. |

| O-H | Single | ~0.96 Å | Highly polar bond. |

| ∠ C-C-C | Bond Angle | ~109.5° | Expected tetrahedral geometry for sp³ hybridized carbons, may be distorted by bulky substituents. |

| ∠ O-S=O | Bond Angle | ~120° | Reflects the trigonal planar arrangement around the sulfur atom, slightly distorted from ideal due to different bond types. |

| ∠ C-S-O | Bond Angle | ~109° | Approximate tetrahedral geometry around the sulfur atom. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds of its five-carbon backbone. The presence of bulky and highly polar terminal groups—specifically the 1-hydroxy-1-sulfonic acid moieties—introduces significant steric and electrostatic interactions that dictate the molecule's preferred three-dimensional structures.

A key factor influencing the conformation is the syn-pentane interaction, a type of steric hindrance that occurs between substituents on the first and fifth carbons of a pentane chain. wikipedia.org In this molecule, the voluminous terminal groups would experience strong repulsive forces, making fully extended (anti-anti) conformations along the C1-C2-C3-C4-C5 backbone energetically favorable to minimize this strain. Gauche interactions, where the terminal groups are closer to each other, would be energetically less favorable.

Table 2: Potential Conformations and Dihedral Angles of the Carbon Backbone Theoretical analysis based on principles of stereochemistry.

| Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Conformation Name | Predicted Relative Energy | Notes |

| ~180° | ~180° | Anti-Anti | Lowest | Minimizes the syn-pentane interaction between the bulky terminal groups. wikipedia.org |

| ~180° | ±60° | Anti-Gauche | Higher | Introduces one gauche interaction, increasing steric strain. |

| ±60° | ±60° | Gauche-Gauche | High | Two gauche interactions lead to significant steric clash between the chain segments. |

| ±60° | ∓60° | Gauche(+)-Gauche(-) | Highest | Represents the most sterically hindered and energetically unfavorable conformation due to severe pentane interference. wikipedia.org |

Prediction of Spectroscopic Signatures

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which are invaluable for their identification and characterization.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra (IR and Raman) of this compound can be calculated using DFT methods. These calculations predict the frequencies of fundamental vibrational modes. aip.org Studies on other sulfonic acids, such as pyridine-3-sulfonic acid and methanesulfonic acid, provide a basis for assigning the expected spectral bands. royalsocietypublishing.orgasianpubs.orgasianpubs.org The most intense and characteristic bands would arise from the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra can also be predicted computationally. hmdb.cadrugbank.com The chemical shifts are highly dependent on the electronic environment of each nucleus. The protons and carbons of the pentane chain would exhibit shifts influenced by their proximity to the strongly electron-withdrawing sulfonic acid and hydroxyl groups. The protons on C1 and C5 would be the most deshielded (shifted downfield) due to being directly attached to both a hydroxyl and a sulfonic acid group. The effect would diminish along the chain towards the central C3 carbon.

Table 3: Predicted Spectroscopic Data for this compound Predictions based on computational models and data from analogous compounds.

| Spectroscopy Type | Feature | Predicted Wavenumber / Chemical Shift | Notes |

| FT-IR / Raman | O-H Stretch (Alcohol & Sulfonic) | 3200-3600 cm⁻¹ (broad) | The broadness is due to hydrogen bonding. royalsocietypublishing.org |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | Characteristic of the pentane backbone. | |

| S=O Asymmetric & Symmetric Stretch | 1300-1400 cm⁻¹ & 1100-1200 cm⁻¹ | These are typically very strong and sharp bands in the IR spectrum, characteristic of the sulfonate group. royalsocietypublishing.orgasianpubs.org | |

| C-S Stretch | 700-800 cm⁻¹ | A moderately strong band indicating the carbon-sulfur bond. asianpubs.org | |

| ¹H NMR | -CH(OH)(SO₃H) | ~4.0 - 4.5 ppm | Protons on C1 and C5, significantly deshielded by adjacent O and S atoms. |

| -CH₂- (adjacent to terminal) | ~1.8 - 2.2 ppm | Protons on C2 and C4. | |

| -CH₂- (central) | ~1.4 - 1.7 ppm | Proton on C3, least deshielded of the backbone protons. | |

| -OH (Alcohol & Sulfonic) | Variable, broad | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen exchange. | |

| ¹³C NMR | -C(OH)(SO₃H) | ~70 - 80 ppm | Carbons C1 and C5, highly deshielded. |

| -C₂H₄- | ~30 - 40 ppm | Carbons C2 and C4. | |

| -C₃H₆- | ~20 - 25 ppm | Carbon C3, the most shielded carbon in the backbone. |

Computational Design of Novel Derivatives

In silico design allows for the rational modification of a lead compound to create novel derivatives with tailored properties. nih.govnih.gov Starting with this compound, computational methods can be used to predict how structural changes would affect its chemical and physical characteristics, such as acidity, solubility, and chelating ability. This approach is widely used in materials science and drug discovery to screen potential candidates before undertaking costly and time-consuming synthesis. mdpi.commdpi.com

Potential modifications could include:

Altering the Alkyl Chain: Shortening or lengthening the pentane chain could modulate the molecule's flexibility and hydrophobicity. Introducing branching or unsaturation could create more rigid structures.

Modifying Functional Groups: Replacing the hydroxyl groups with other functionalities like amines (-NH₂) or thiols (-SH) would drastically alter the molecule's acidity and coordination chemistry, potentially creating more effective chelating agents for specific metal ions. researchgate.net

Varying Functional Group Position: Moving the sulfonic acid or hydroxyl groups to different positions on the carbon backbone would create isomers with distinct steric and electronic profiles, leading to different reactivity and physical properties.

Computational screening of these virtual derivatives would involve calculating key molecular descriptors, such as electronic properties (HOMO/LUMO energies), solvation energy, and interaction energies with target molecules or ions. This allows for the identification of promising candidates for specific applications, such as novel catalysts, surfactants, or therapeutic agents. elsevierpure.comnih.gov

Table 4: Hypothetical Derivatives and Their Computationally Predicted Properties An illustrative table for the computational design of novel derivatives.

| Derivative Name | Structural Modification | Predicted Property Change | Potential Application |

| 1,5-Diaminopentane-1,5-disulfonic acid | -OH groups replaced by -NH₂ groups | Increased basicity at the terminal carbons; enhanced metal chelation for soft metals. | Selective metal ion sequestration. |

| 1,7-Dihydroxyheptane-1,7-disulfonic acid | Pentane chain extended to heptane | Increased hydrophobicity and flexibility; potential for self-assembly into micelles. | Surfactant or dispersant. |

| Pentane-1,3,5-trisulfonic acid | -OH groups replaced by a third -SO₃H group on C3 | Greatly increased acidity and water solubility. | Highly acidic catalyst or ion-exchange resin component. |

| 1-Hydroxy-5-mercaptopentane-1,5-disulfonic acid | One -OH group replaced by a -SH (thiol) group | Introduction of a soft donor atom (sulfur), creating a bifunctional chelator. | Heavy metal sensor or remediation agent. |

Research Applications and Methodological Utility of 1,5 Dihydroxypentane 1,5 Disulfonic Acid

Applications in Biological and Biomedical Research Methodologies

The applications of 1,5-dihydroxypentane-1,5-disulfonic acid in biological and biomedical research are largely inferred from the well-established functions of its parent compound, glutaraldehyde (B144438). Glutaraldehyde is a widely utilized agent for cross-linking and fixation. researchandmarkets.com The bisulfite adduct, this compound, is considered a more stable and controllable precursor to glutaraldehyde, which can be released under specific conditions.

Cell and Tissue Fixation for Morphological Studies

Glutaraldehyde is a standard fixative in histology and electron microscopy laboratories for the preservation of biological specimens. researchandmarkets.com Its effectiveness stems from its ability to rapidly cross-link proteins, thereby stabilizing cellular structures and preventing autolysis and degradation. This process is crucial for maintaining the morphological integrity of cells and tissues for detailed microscopic examination. researchandmarkets.com While direct studies on this compound for this purpose are not extensively documented, its role as a glutaraldehyde precursor suggests its utility as a "masked" fixative. This form allows for potentially slower and more controlled release of the active aldehyde, which could be advantageous in specific fixation protocols where gradual cross-linking is desired to minimize artifacts. The use of glutaraldehyde-based solutions is a cornerstone in pathology laboratories for tissue preservation. researchandmarkets.com

Stabilization and Preparation of Biomolecules (DNA, Proteins) for Analytical Techniques

The cross-linking properties of glutaraldehyde are also valuable for stabilizing proteins and DNA for various analytical techniques. researchandmarkets.com This is particularly important in biopharmaceutical manufacturing and biochemical research. researchandmarkets.com The ability of glutaraldehyde to form stable intermolecular and intramolecular cross-links helps in preserving the three-dimensional structure of proteins and the integrity of DNA complexes. Although specific research detailing the use of this compound for this purpose is limited, its function as a stable source of glutaraldehyde points to its potential application in methods requiring controlled cross-linking, such as in the preparation of protein-DNA complexes for footprinting analysis or for stabilizing protein structures prior to electrophoretic analysis.

Contributions to Polymer Science and Material Chemistry

In the realm of polymer science, this compound, in the form of glutaraldehyde bis(sodium bisulfite), has been identified as a useful component in polymerization processes.

Development as a Monomer or Cross-linking Agent in Polymer Synthesis

A key application of glutaraldehyde bis(sodium bisulfite) is in emulsion polymerization. A patent describes its use as part of a redox catalyst system for the polymerization of vinyl compounds, particularly vinyl esters. google.com In this system, it acts as the reducing agent in conjunction with an oxidizing agent like tert-butyl hydroperoxide. google.com The polymerization is typically carried out at a pH above 4 to prevent the cleavage of the bisulfite adduct. google.com This process results in finely dispersed, stable polymer dispersions. google.com The incorporation of the glutaraldehyde bis(sodium bisulfite) introduces masked aldehyde groups into the polymer, which can later be utilized for cross-linking. google.com

Table 1: Components of a Redox Catalyst System for Emulsion Polymerization

| Component | Chemical Name | Role |

|---|---|---|

| Oxidizing Agent | tert-Butyl hydroperoxide | Initiator |

| Reducing Agent | Glutaraldehyde bis(sodium bisulfite) | Initiator |

Design of Functional Polymers and Nanomaterials

The presence of the bisulfite-protected aldehyde groups in polymers synthesized using this compound offers a route to creating functional polymers. These masked reactive sites can be deprotected under specific conditions to allow for post-polymerization modification. This could involve cross-linking to enhance the mechanical properties of the polymer film or for the covalent attachment of other molecules to create functional surfaces or nanomaterials. The integration of glutaraldehyde with advanced nanomaterials has been noted to enhance antimicrobial efficacy in certain industrial applications. researchandmarkets.com

Role in Analytical Method Development

This compound and its derivatives have found utility in the development of certain analytical and chemical processes, most notably in photography. Several patents related to photographic processing list glutaraldehyde bis-sodium bisulfite as a component in developing solutions. googleapis.comepo.orggoogle.comepo.orgjustia.comtrea.comjustia.com In these contexts, it can function as a hardening agent for gelatin layers in photographic emulsions or as a component in the developing bath itself. google.com Its inclusion in a developer for radiographic films is also documented. pageplace.de

Furthermore, the analysis of this compound itself has been a subject of analytical method development. A reverse-phase high-performance liquid chromatography (HPLC) method has been described for its separation and analysis. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

Table 2: HPLC Method Parameters for the Analysis of this compound, disodium (B8443419) salt

| Parameter | Details |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), water, and phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), water, and formic acid |

As a Reagent in Chemical Assays

This compound, more commonly known in its salt form as glutaraldehyde bis(sodium bisulfite), serves as a key component in the quantitative analysis of glutaraldehyde. The formation of this stable addition product is the basis for several titrimetric and colorimetric assays.

One of the primary applications is in the determination of glutaraldehyde concentration through iodometric titration. In this method, a known excess of a sodium bisulfite solution is allowed to react with the glutaraldehyde sample. The two aldehyde groups of glutaraldehyde react with bisulfite ions to form the stable 1,5-dihydroxypentane-1,5-disulfonate. The unreacted sodium bisulfite is then determined by titration with a standardized iodine solution, using a starch indicator to visualize the endpoint. The difference between the initial amount of bisulfite and the amount that remained after the reaction corresponds to the amount of glutaraldehyde in the sample. scite.aiuct.ac.za This method is valued for its accuracy, which can be around 0.2%. uct.ac.za

Another titrimetric approach involves the reaction of glutaraldehyde with sodium sulfite (B76179). This reaction forms the glutaraldehyde-bisulfite addition product and quantitatively liberates sodium hydroxide (B78521). The amount of sodium hydroxide produced is directly proportional to the amount of glutaraldehyde present and can be determined by titration with a standard acid. dnacih.comosha.gov This method requires that the initial glutaraldehyde solution be neutralized if it contains significant amounts of acid or base. osha.gov

A variation of its use as a reagent is in qualitative or semi-quantitative colorimetric assays for the presence of aldehydes. In such tests, sodium bisulfite is used as a masking agent. It reacts with the aldehyde in a sample, preventing it from reacting with a subsequent color-developing reagent, such as an amino acid like lysine (B10760008) or glycine. By carefully controlling the amount of sodium bisulfite, a pass/fail test can be designed to determine if the aldehyde concentration is above a certain threshold. If color develops upon the addition of the amino acid, it indicates that the aldehyde concentration exceeded the amount that could be sequestered by the bisulfite. google.com

Table 1: Titrimetric Methods for Glutaraldehyde Determination Involving this compound Formation

| Analytical Method | Principle | Reactants | Titrant | Endpoint Detection | Reference |

| Iodometric Back-Titration | Formation of the glutaraldehyde-bisulfite complex followed by titration of unreacted bisulfite. | Glutaraldehyde, Sodium Bisulfite (in excess) | Iodine (I₃⁻) | Starch indicator (color change to yellow) | scite.aiuct.ac.za |

| Acid-Base Titration | Quantitative liberation of sodium hydroxide upon formation of the glutaraldehyde-bisulfite adduct. | Glutaraldehyde, Sodium Sulfite | Standardized Sulfuric Acid | pH indicator or potentiometric | dnacih.comosha.gov |

As a Standard for Chromatographic Analysis

While this compound is often formed in situ as part of a chemical assay, its stable nature allows for its direct analysis and potential use as a chromatographic standard. The disodium salt of this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com

The application of this compound as a standard is particularly relevant in studies monitoring the reaction between glutaraldehyde and sodium bisulfite. For instance, the inactivation of glutaraldehyde by this reaction has been tracked by analyzing the disappearance of the glutaraldehyde peak and the appearance of the 1,5-dihydroxypentane-1,5-disulfonate complex using HPLC. nih.govtandfonline.com In such analyses, a purified and quantified standard of 1,5-dihydroxypentane-1,5-disulfonate would be essential for accurate calibration and quantification.

The analysis of the disodium salt can be achieved with a simple mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com The availability of established HPLC methods for this compound underpins its utility as a standard for its own determination in various matrices.

Table 2: Chromatographic Conditions for the Analysis of this compound, Disodium Salt

| Parameter | Condition | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Potential Applications | Isolation of impurities, preparative separation, pharmacokinetics | sielc.com |

Environmental Chemistry and Degradation Pathways of 1,5 Dihydroxypentane 1,5 Disulfonic Acid

Biodegradation Mechanisms and Microbial Interventions

The biodegradation of sulfonated organic compounds is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic strategies to cleave the stable carbon-sulfur (C-S) bond, a key step in the mineralization of these pollutants. For aliphatic sulfonates, two primary mechanisms are recognized: hydrolytic desulfonation and oxidative desulfonation. oup.com

In hydrolytic desulfonation, enzymes such as sulfolyases catalyze the cleavage of the C-S bond without the requirement of an external oxidant. For instance, sulfoacetaldehyde (B1196311) is hydrolyzed to acetate (B1210297) and sulfite (B76179) by a thiamine (B1217682) pyrophosphate (TPP)-coupled lyase. oup.com It is plausible that a similar hydrolytic mechanism could be involved in the degradation of 1,5-Dihydroxypentane-1,5-disulfonic acid, potentially initiated by the hydroxylation of the aliphatic chain.

Oxidative desulfonation is another significant pathway, often mediated by monooxygenase enzymes. oup.com These enzymes introduce an oxygen atom onto the carbon adjacent to the sulfonate group, forming an unstable intermediate that spontaneously eliminates sulfite. This mechanism is well-documented for the degradation of various sulfonated compounds and could be a viable pathway for this compound. The presence of hydroxyl groups on the molecule may influence the site of enzymatic attack.

The microbial communities responsible for degrading sulfonated compounds are diverse and often consist of consortia where different species carry out sequential steps of the degradation pathway. For example, the complete degradation of some sulfonated aromatic compounds requires the synergistic action of multiple bacterial strains. nih.gov While specific microbial strains capable of degrading this compound have not been identified, it is likely that consortia of bacteria, potentially including species of Pseudomonas and Arthrobacter known for degrading other sulfonates, would be involved. d-nb.info

Table 1: Examples of Microbial Degradation of Sulfonated Compounds

This table presents data for analogous compounds to illustrate potential biodegradation pathways, as direct research on this compound is not currently available.

| Compound | Microorganism(s) | Key Enzymes/Pathways | Reference(s) |

| Aliphatic Sulfonates | |||

| Sulfoacetaldehyde | Various bacteria | Sulfoacetaldehyde acetyltransferase (TPP-coupled lyase) | oup.com |

| Methanesulfonate | Methylosulfonomonas methylovora | Methanesulfonate monooxygenase | oup.com |

| Taurine | Anaerobic bacteria | Taurine:pyruvate aminotransferase, Sulfoacetaldehyde acetyltransferase | nih.gov |

| Aromatic Sulfonates | |||

| Naphthalenesulfonates | Pseudomonas sp. | Dioxygenases | d-nb.info |

| Benzenesulfonate | Comamonas testosteroni | Benzoate 3,4-dioxygenase | asm.org |

| 6-Aminonaphthalene-2-sulfonic acid | Pseudomonas sp. BN6 and BN9 | Regioselective dioxygenation | nih.gov |

Photochemical and Hydrolytic Degradation Processes

In addition to biodegradation, abiotic processes such as photochemical and hydrolytic degradation can contribute to the transformation of sulfonated compounds in the environment.

Photochemical Degradation:

Photolysis, or the degradation of a compound by light, can be a significant removal mechanism for some organic pollutants in sunlit surface waters. The process can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, mediated by photosensitizing agents present in the water, such as nitrate (B79036) ions or humic substances, which generate reactive oxygen species like hydroxyl radicals (HO•). nih.gov

For sulfonated compounds, photolysis can lead to the cleavage of the C-S bond, resulting in desulfonation. For example, the direct photolysis of the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid involves desulfonation and cleavage of the benzimidazole (B57391) ring. nih.gov While this compound is an aliphatic compound and lacks the chromophores present in aromatic sulfonates, the potential for direct or indirect photolysis cannot be entirely ruled out, especially in the presence of photosensitizers.

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the C-S bond in aliphatic sulfonates towards hydrolysis is generally high under typical environmental pH and temperature conditions. brandeis.edu Studies on model sulfonic acid compounds have shown that alkyl sulfonic acids exhibit superior hydrothermal stability compared to their aromatic counterparts. brandeis.edu This suggests that the hydrolytic degradation of this compound is likely to be a slow process in the absence of microbial or photochemical influence. The presence of hydroxyl groups might slightly alter the electronic properties of the molecule but is not expected to drastically increase its susceptibility to hydrolysis.

Table 2: Illustrative Photochemical and Hydrolytic Degradation of Sulfonated Compounds

This table provides data on related sulfonated compounds to infer potential abiotic degradation pathways, as specific data for this compound is unavailable.

| Compound | Degradation Process | Conditions | Key Findings | Reference(s) |

| 2-Phenylbenzimidazole-5-sulfonic acid | Direct and Indirect Photolysis | Artificial solar irradiation | Direct photolysis leads to desulfonation and ring cleavage. Indirect photolysis is mediated by HO•. | nih.gov |

| Naphthalenedisulfonic acids | Ozonation | Aqueous phase, varying pH | Reactivity with ozone decreases with an increasing number of sulfonic groups. | rsc.org |

| Benzenesulfonic acid | Hydrolysis | Superheated steam | Yields phenol (B47542) and sulfuric acid. | youtube.com |

| Alkyl Sulfonic Acids | Hydrothermal Degradation | 130-160°C | Alkyl sulfonic acids show significantly higher stability than aromatic sulfonic acids. | brandeis.edu |

Remediation Strategies for Disulfonic Acid Contaminants

The removal of persistent sulfonated compounds from contaminated water and soil often requires engineered remediation strategies. Several physical, chemical, and biological methods have been investigated for the treatment of sulfonate-containing waste streams.

Advanced Oxidation Processes (AOPs):

AOPs are a suite of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive radicals, primarily the hydroxyl radical (HO•). Common AOPs include ozonation, UV/H₂O₂, and photocatalysis. These methods have been shown to be effective in degrading recalcitrant sulfonated aromatic compounds. For instance, ozonation can effectively degrade naphthalenesulfonic acids. rsc.org Photocatalysis using titanium dioxide (TiO₂) has also been successfully employed for the degradation of compounds like 2-phenylbenzimidazole-5-sulfonic acid and perfluorooctane (B1214571) sulfonic acid (PFOS). elsevierpure.comproakademia.eu Given their effectiveness against a broad range of organic compounds, AOPs represent a promising technology for the remediation of water contaminated with this compound.

Bioremediation:

Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants. For sulfonated compounds, this can involve the use of specialized microbial consortia in bioreactors or the application of biostimulation and bioaugmentation techniques in situ. While the isolation of specific microbes that can mineralize this compound is a necessary first step, the principles of bioremediation applied to other sulfonates could be adapted. For example, the degradation of benzene (B151609) 1,3-disulfonate has been achieved using a mixed bacterial culture. oup.com

Adsorption:

Adsorption onto materials like activated carbon is a common method for removing organic pollutants from water. Modified clay adsorbents have also shown high efficiency in removing and fixing perfluorooctane sulfonate (PFOS) in contaminated soils and water, suggesting that adsorption could be a viable polishing step or a primary treatment for waste streams containing this compound. epa.gov

Surfactant-Enhanced Remediation:

In some contexts, sulfonates themselves are used as surfactants to enhance the remediation of other contaminants, such as hydrocarbons in soil, by increasing their solubility and bioavailability. researchgate.netrsc.org This highlights the complex role these compounds can play in environmental systems.

Table 3: Overview of Remediation Strategies for Sulfonated Pollutants

This table summarizes remediation approaches for various sulfonated compounds, which could be applicable to this compound.

| Remediation Technology | Target Pollutant(s) | Mechanism | Effectiveness | Reference(s) |

| Advanced Oxidation Processes | ||||

| Ozonation | Naphthalenesulfonic acids | Oxidation by O₃ and HO• radicals | Effective degradation, rate depends on the number of sulfonate groups. | rsc.org |

| Photocatalysis (TiO₂) | 2-Phenylbenzimidazole-5-sulfonic acid, PFOS | Oxidation by photogenerated HO• radicals | High removal efficiencies reported under optimal conditions. | elsevierpure.comproakademia.eu |

| Bioremediation | ||||

| Mixed Microbial Culture | Benzene 1,3-disulfonate | Co-metabolism and synergistic degradation | Complete degradation achieved by a consortium of five bacterial strains. | oup.com |

| Adsorption | ||||

| Modified Clay Adsorbent | Perfluorooctane sulfonate (PFOS) | Adsorption and fixation | High adsorption capacity and effective immobilization in soil. | epa.gov |

Future Perspectives and Interdisciplinary Research Directions

Integration with Advanced Manufacturing Technologies

The evolution of advanced manufacturing, particularly additive manufacturing (AM) or 3D printing, is heavily reliant on the development of new functional materials. ehu.es The bifunctional nature of 1,5-dihydroxypentane-1,5-disulfonic acid, possessing two hydroxyl and two sulfonic acid groups, makes it a compelling candidate for the synthesis of novel polymers and resins tailored for AM processes.

As a Monomer or Cross-linking Agent: The diol and disulfonic acid functionalities allow this compound to act as a monomer in polymerization reactions. It could be incorporated into polyesters, polyurethanes, or polyamides, imparting unique properties to the resulting materials. The sulfonic acid groups, known for their high water solubility and polarity, could be used to create hydrophilic or water-dispersible polymers, which are of interest for creating easily removable support structures in 3D printing or for biomedical applications where biocompatibility and controlled degradation are required. mdpi.com

Development of Functional Inks and Resins: The sulfonic acid groups can enhance the performance of materials in specific applications. For instance, their incorporation into a polymer matrix can improve ion conductivity, making the resulting material suitable for 3D printing of components for energy storage devices like batteries or fuel cells. nih.gov Furthermore, the hydroxyl groups provide reactive sites for photopolymerization, a common method in vat polymerization 3D printing technologies. researchgate.net

A summary of the potential roles of this compound in advanced manufacturing is presented in the table below.

| Manufacturing Technology | Potential Role of this compound | Anticipated Benefit |

| Additive Manufacturing (3D Printing) | Monomer for novel photocurable resins or thermoplastic filaments. | Enhanced hydrophilicity, ion conductivity, and tunable mechanical properties of printed objects. |

| Functional Coatings | As a component in the formulation of surface coatings. | Improved adhesion, anti-static properties, and hydrophilicity of surfaces. |

| Membrane Manufacturing | Building block for polymers used in separation membranes. | Creation of membranes with high charge density for ion exchange and water purification applications. |

Synergistic Applications in Emerging Scientific Fields

The combination of hydroxyl and sulfonic acid functional groups on a flexible aliphatic chain suggests that this compound could be a valuable component in creating materials with synergistic properties for emerging scientific fields.

Catalysis: Sulfonic acid groups are known to act as solid acid catalysts. mdpi.com Incorporating this molecule into a larger support structure, such as a metal-organic framework (MOF) or a porous polymer, could yield a catalyst that is both active and stable, particularly in aqueous environments due to the hydrophilic nature of the molecule. researchgate.netchemrxiv.org The hydroxyl groups could serve as coordination sites for metal ions, leading to bifunctional catalysts that can perform multiple reaction steps.

Biomaterials: The high density of polar, hydrogen-bonding groups (hydroxyls and sulfonates) suggests potential for interaction with biological molecules. mdpi.com Polymers derived from this compound could be explored for applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. The sulfonate groups mimic the structure of sulfated glycosaminoglycans, which are important components of the extracellular matrix.

Energy Materials: The sulfonic acid group is a key component in proton exchange membranes (PEMs) used in fuel cells, due to its ability to facilitate proton transport. mdpi.com Materials incorporating this compound could be investigated as components of novel PEMs or as binders in battery electrodes where ion transport is crucial. nih.gov

| Emerging Field | Potential Synergistic Application | Underlying Mechanism |

| Heterogeneous Catalysis | Development of water-tolerant solid acid catalysts. | Sulfonic acid groups provide acidic sites, while hydroxyl groups can enhance substrate binding or act as co-catalytic sites. researchgate.netchemrxiv.org |

| Biomaterials Science | Synthesis of functional hydrogels for tissue engineering. | The hydrophilic nature promotes water absorption, while functional groups allow for cross-linking and bio-conjugation. mdpi.com |

| Energy Storage | Creation of polymer electrolytes for solid-state batteries. | The flexible aliphatic chain and polar groups can facilitate ion mobility. nih.gov |

Unexplored Reactivity and Derivatization Opportunities

The full chemical potential of this compound lies in its unexplored reactivity and the diverse range of derivatives that can be synthesized from it. The presence of two distinct types of functional groups allows for a rich and varied chemistry.

Reactions of the Hydroxyl Groups: The primary alcohol groups can undergo a range of well-established reactions. nih.govresearchgate.net Esterification with various carboxylic acids or acyl chlorides could be used to append different functional moieties, tuning the solubility and thermal properties of the molecule. Oxidation of the hydroxyl groups could lead to the corresponding aldehydes or carboxylic acids, creating new multifunctional building blocks. google.com

Reactions of the Sulfonic Acid Groups: Sulfonic acids can be converted into more reactive intermediates, such as sulfonyl chlorides. libretexts.org These can then be reacted with amines to form sulfonamides or with alcohols to form sulfonate esters, opening up a vast chemical space for new derivatives with potential applications in pharmaceuticals and materials science. wikipedia.org

Reversibility of Bisulfite Adduct Formation: As this compound is an adduct of glutaraldehyde (B144438), the reaction is potentially reversible under certain conditions, such as in the presence of a base. wikipedia.orgresearchgate.net This suggests that it could be used as a stable, water-soluble precursor for the in-situ generation of glutaraldehyde, which is a highly reactive cross-linking agent used in biochemistry and materials science. wikipedia.org This controlled-release capability is a significant area for future exploration.

The table below outlines some of the key derivatization pathways for this compound.

| Functional Group | Reagent Type | Derivative Class | Potential Applications of Derivatives |

| Hydroxyl (-OH) | Carboxylic Acids / Acyl Chlorides | Esters | Plasticizers, monomers for polyesters, pro-drugs. nih.gov |

| Hydroxyl (-OH) | Isocyanates | Carbamates (Urethanes) | Monomers for polyurethanes with enhanced water compatibility. |

| Sulfonic Acid (-SO3H) | Thionyl Chloride | Sulfonyl Chlorides | Reactive intermediates for further synthesis. libretexts.org |

| Sulfonyl Chloride (-SO2Cl) | Amines | Sulfonamides | Biologically active compounds, functional polymers. libretexts.org |

| Sulfonyl Chloride (-SO2Cl) | Alcohols | Sulfonate Esters | Plasticizers, alkylating agents in synthesis. wikipedia.org |

Q & A

Q. What are the recommended methods for synthesizing 1,5-dihydroxypentane-1,5-disulfonic acid and its disodium salt?

The compound is typically synthesized via sulfonation or bisulfite addition reactions. For the disodium salt (Glutaraldehyde bis(sodium bisulfite)), a common method involves reacting glutaraldehyde with sodium bisulfite under controlled pH (acidic to neutral) and temperature (20–40°C) to stabilize the aldehyde groups . Purification often employs recrystallization from aqueous ethanol, followed by vacuum drying to remove residual solvents. Analytical validation via FT-IR (to confirm sulfonic acid groups) and elemental analysis (C, H, S content) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC with UV detection (λ = 210–260 nm) to quantify purity and detect byproducts.

- NMR spectroscopy (¹H, ¹³C) to confirm hydroxyl and sulfonic acid group positions. For example, sulfonic protons appear as broad singlets in D₂O .

- X-ray crystallography (if crystalline derivatives are available) to resolve stereochemistry, as demonstrated in studies of naphthalene disulfonic acid complexes .

- Titrimetric methods (e.g., acid-base titration) to quantify active sulfonic acid groups .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

The compound is hygroscopic and prone to oxidation. Recommended protocols:

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis and sulfonic group degradation .

- Handling : Use anhydrous solvents (e.g., dried DMSO or EtOH) for reactions. Monitor pH during aqueous workups to avoid decomposition (<pH 3 or >pH 10 accelerates degradation) .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in crosslinking applications?

Discrepancies in crosslinking efficiency (e.g., with proteins or polymers) may arise from:

- Steric effects : The pentane backbone’s flexibility vs. rigidity in derivatives (e.g., disodium salt) impacts nucleophilic attack on sulfonic groups.

- pH-dependent reactivity : Optimize reaction pH (near-neutral for amine crosslinking) to balance sulfonic group activation and compound stability .

- Competitive side reactions : Use kinetic studies (stopped-flow UV-Vis) to differentiate between sulfonic acid esterification and oxidation pathways .

Q. What advanced methodologies are suitable for studying the compound’s interactions with biomolecules (e.g., enzymes or DNA)?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with proteins like trypsin, leveraging prior work on naphthalene disulfonic acid-enzyme interactions .

- Molecular docking simulations : Model interactions using sulfonic acid group geometry (e.g., charge distribution from DFT calculations) to predict binding sites .

- Fluorescence quenching assays : Monitor tryptophan residue changes in proteins upon binding, using the compound’s UV absorbance as a quencher .

Q. How can researchers optimize the compound’s role in catalytic systems (e.g., as a ligand or co-catalyst)?

- Coordination chemistry studies : Use EXAFS or EPR to probe metal-sulfonate interactions (e.g., with Cu²⁺ or Fe³⁺), inspired by anthraquinone disulfonate catalysts .

- Reaction engineering : Test solvent effects (e.g., water vs. DMF) on catalytic cycles, noting that polar aprotic solvents enhance sulfonic acid group lability .

- Kinetic isotope effects (KIE) : Investigate proton-transfer steps in acid-catalyzed reactions using deuterated derivatives .

Methodological Best Practices

Q. What analytical controls are essential when studying degradation products of this compound?

- LC-MS/MS : Identify low-molecular-weight degradation products (e.g., pentane diol or sulfite ions) with high sensitivity .

- Ion chromatography : Quantify sulfate/sulfite byproducts in aqueous matrices .

- Stability-indicating assays : Validate HPLC methods per ICH guidelines to ensure specificity for the parent compound .

Q. How can computational models enhance the design of derivatives with improved properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.